1-[4-(Azepan-1-ylsulfonyl)phenyl]-3-(3-fluorophenyl)thiourea
Overview
Description
N-[4-(1-azepanylsulfonyl)phenyl]-N’-(3-fluorophenyl)thiourea is a synthetic organic compound that belongs to the class of thiourea derivatives. Thiourea compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. This particular compound features a unique structure with an azepane ring, a sulfonyl group, and a fluorophenyl group, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1-azepanylsulfonyl)phenyl]-N’-(3-fluorophenyl)thiourea typically involves the reaction of 4-(1-azepanylsulfonyl)aniline with 3-fluorophenyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or acetonitrile, under controlled temperature conditions. The reaction mixture is usually stirred for several hours to ensure complete conversion of the reactants to the desired product. The resulting compound is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of N-[4-(1-azepanylsulfonyl)phenyl]-N’-(3-fluorophenyl)thiourea follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The purification process may involve additional steps, such as distillation or crystallization, to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1-azepanylsulfonyl)phenyl]-N’-(3-fluorophenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile, often under reflux conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, thiols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-[4-(1-azepanylsulfonyl)phenyl]-N’-(3-fluorophenyl)thiourea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for binding studies.
Medicine: Explored for its potential therapeutic properties, including anticancer, antibacterial, and antiviral activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[4-(1-azepanylsulfonyl)phenyl]-N’-(3-fluorophenyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The azepane ring and sulfonyl group play crucial roles in the binding affinity and specificity of the compound.
Comparison with Similar Compounds
N-[4-(1-azepanylsulfonyl)phenyl]-N’-(3-fluorophenyl)thiourea can be compared with other thiourea derivatives, such as:
- N-[4-(1-azepanylsulfonyl)phenyl]-N’-(3-methylbutanoyl)thiourea
- N-[4-(1-azepanylsulfonyl)phenyl]-N’-(4-chloro-3-nitrobenzoyl)thiourea
- N-[4-(1-azepanylsulfonyl)phenyl]-N’-phenylthiourea
These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical reactivity, biological activity, and potential applications. The presence of the fluorophenyl group in N-[4-(1-azepanylsulfonyl)phenyl]-N’-(3-fluorophenyl)thiourea imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets.
Properties
IUPAC Name |
1-[4-(azepan-1-ylsulfonyl)phenyl]-3-(3-fluorophenyl)thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O2S2/c20-15-6-5-7-17(14-15)22-19(26)21-16-8-10-18(11-9-16)27(24,25)23-12-3-1-2-4-13-23/h5-11,14H,1-4,12-13H2,(H2,21,22,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVPXETPWOXUPFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC3=CC(=CC=C3)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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